N-(4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}phenyl)acetamide
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Overview
Description
N-(4-{[(2,4-dioxo-1,5-dioxaspiro[55]undec-3-ylidene)methyl]amino}phenyl)acetamide is a complex organic compound characterized by its intricate molecular structure
Mechanism of Action
Mode of Action
The compound undergoes cycloreversion to form the fluoro (hetero)aryl ketene . This ketene then undergoes efficient coupling with nucleophiles, allowing rapid incorporation of highly fluorinated α-fluoro (hetero)aryl acetic acid derivatives .
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}phenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions, such as the use of strong bases or acids to facilitate the formation of the desired molecular framework.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The reactions can yield various derivatives of the original compound, each with distinct chemical and physical properties
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules
Biology: In biological research, N-(4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}phenyl)acetamide can be used as a probe to study biological processes. Its interactions with biomolecules can provide insights into cellular mechanisms and pathways.
Medicine: This compound has shown promise in medicinal chemistry, where it can be used as a building block for developing new drugs. Its potential therapeutic effects are being explored in various disease models, including cancer and inflammatory disorders.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high stability and reactivity.
Comparison with Similar Compounds
N-(4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzenesulfonamide: This compound shares a similar core structure but has a different functional group, which can affect its reactivity and applications.
N-(4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzamide: Another closely related compound with a different amide group, leading to distinct chemical properties.
Uniqueness: N-(4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}phenyl)acetamide stands out due to its specific combination of functional groups and molecular structure. This uniqueness allows it to be used in specialized applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
N-[4-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-12(21)20-14-7-5-13(6-8-14)19-11-15-16(22)24-18(25-17(15)23)9-3-2-4-10-18/h5-8,11,19H,2-4,9-10H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERKGVXIVGMWSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C2C(=O)OC3(CCCCC3)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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